Methyl (isobutyl)carbamate
CAS No.: 56875-02-6
Cat. No.: VC20325095
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56875-02-6 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | methyl N-(2-methylpropyl)carbamate |
| Standard InChI | InChI=1S/C6H13NO2/c1-5(2)4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8) |
| Standard InChI Key | XHNVYMUDGCGQLT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Methyl (isobutyl)carbamate (chemical formula: ) features a carbamate backbone () substituted with a methyl group at the oxygen atom and an isobutyl group at the nitrogen atom. The isobutyl moiety introduces steric bulk, influencing the compound’s reactivity and solubility.
Structural Characteristics
The carbamate functional group confers polarity due to the presence of carbonyl and amine groups, while the methyl and isobutyl substituents modulate lipophilicity. This balance between hydrophilicity and lipophilicity determines its solubility in organic solvents and limited solubility in water. X-ray crystallography of analogous carbamates reveals planar geometries around the carbonyl group, with rotational flexibility in the alkyl substituents .
Physicochemical Data
While experimental data for methyl (isobutyl)carbamate are sparse, estimates based on structurally similar carbamates suggest:
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Molecular Weight: 131.17 g/mol
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Boiling Point: ~210°C (extrapolated from ethyl carbamate derivatives)
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LogP (Octanol-Water Partition Coefficient): ~1.2, indicating moderate lipophilicity .
A comparative analysis of carbamate derivatives is provided in Table 1.
Table 1: Comparative Properties of Selected Carbamates
| Compound | Molecular Formula | Boiling Point (°C) | LogP | Primary Use |
|---|---|---|---|---|
| Methyl Carbamate | 177 | 0.5 | Textile processing | |
| Ethyl Carbamate | 182 | 0.8 | Carcinogen (former food additive) | |
| N-Methyl Carbamate | 169 | 0.3 | Insecticides | |
| Methyl (Isobutyl)Carbamate | ~210 | 1.2 | Research applications |
Synthesis and Production Methods
Conventional Synthesis Pathways
The synthesis of methyl (isobutyl)carbamate typically involves the reaction of isobutanol with methyl isocyanate under anhydrous conditions:
This exothermic reaction requires controlled temperatures (20–40°C) to prevent side reactions such as oligomerization of isocyanate .
Advanced Reactor Designs
Recent patents describe innovations in carbamate synthesis using horizontal sectionalized bubble column reactors (Figure 1). These systems enhance mass transfer by stripping volatile byproducts like ammonia with inert gases (e.g., ) or superheated methanol vapors. For example, a reactor configuration with cross-current stripping achieves 85% yield of methyl carbamate from urea and methanol at 150°C and 2 MPa . Adapting this method for methyl (isobutyl)carbamate would involve substituting methanol with isobutanol.
Figure 1: Horizontal Sectionalized Bubble Column Reactor
(Schematic adapted from , illustrating gas-liquid dispersion zones for efficient stripping.)
Catalytic Considerations
Homogeneous catalysts such as tin(II) octoate or zinc acetate accelerate carbamate formation by polarizing the isocyanate group. Heterogeneous catalysts, while reusable, often suffer from pore blockage in continuous-flow systems .
Applications in Industry and Research
Pharmaceutical Intermediates
The carbamate group is a common motif in prodrug design due to its hydrolytic stability under physiological conditions. Methyl (isobutyl)carbamate could serve as a precursor for ureido-linked therapeutics, though specific applications remain unexplored in the literature.
Industrial Solvents
Comparative Analysis with Related Carbamates
Functional Group Effects
The isobutyl group in methyl (isobutyl)carbamate confers greater steric hindrance than methyl or ethyl substituents, altering:
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Enzymatic Interactions: Reduced AChE binding affinity compared to N-methyl carbamates.
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Thermal Stability: Higher decomposition temperatures due to increased van der Waals interactions.
Economic and Regulatory Considerations
Ethyl carbamate’s classification as a Group 2A carcinogen by the IARC has led to strict regulations on its use in food products. In contrast, methyl (isobutyl)carbamate remains unregulated, though its production scale is negligible compared to commodity carbamates like dimethyl carbonate .
Future Directions and Research Gaps
Mechanistic Studies
Quantum mechanical calculations (e.g., DFT) could elucidate the electronic effects of isobutyl substitution on carbamate reactivity. Molecular dynamics simulations may further predict biological membrane permeability.
Green Synthesis Routes
The adoption of CO as a carbonyl source in lieu of phosgene derivatives presents an opportunity for sustainable carbamate production. Pilot-scale experiments using ionic liquid catalysts have achieved 70% yields for analogous reactions .
Toxicogenomics
High-throughput screening of methyl (isobutyl)carbamate against human hepatocyte models could identify cytochrome P450 isoforms involved in its metabolism, informing risk assessment.
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